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molecular formula C20H26N2O B8597206 4-Benzhydryl-1-piperazinepropanol

4-Benzhydryl-1-piperazinepropanol

Cat. No. B8597206
M. Wt: 310.4 g/mol
InChI Key: UXUCJTZYKSLMSP-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

To 1-benzhydrylpiperazine (64 mmol) and diisopropylethylamine (77 mmol) in dioxane/H2O (9:1, 100 mL) is added 3-bromo-1-propanol (64 mmol) while stirring. After about 17 hours, the solution is concentrated in vacuo, and the residue is taken up in EtOAc (250 mL) and washed with 1N NaOH (2×100 mL), and brine (2×). The organic phase is dried over Na2SO4 (s), concentrated in vacuo and recrystallized from hot EtOAc to afford white crystalline product.
Quantity
64 mmol
Type
reactant
Reaction Step One
Quantity
77 mmol
Type
reactant
Reaction Step One
Quantity
64 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.Br[CH2:30][CH2:31][CH2:32][OH:33]>O1CCOCC1.O>[CH:1]([N:14]1[CH2:19][CH2:18][N:17]([CH2:30][CH2:31][CH2:32][OH:33])[CH2:16][CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
64 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
77 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
64 mmol
Type
reactant
Smiles
BrCCCO
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated in vacuo
WASH
Type
WASH
Details
washed with 1N NaOH (2×100 mL), and brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4 (s)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from hot EtOAc
CUSTOM
Type
CUSTOM
Details
to afford white crystalline product

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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